(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Overview
Description
(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one is a nitrogen-containing heterocyclic compound This compound is notable for its unique structure, which includes a nitrofuran moiety and an imidazo[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one typically involves the condensation of 4-methylimidazo[1,2-a]benzimidazol-2-one with 5-nitrofuraldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while oxidation may lead to the formation of various oxidized products.
Scientific Research Applications
(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one include other nitrogen-containing heterocyclic compounds, such as:
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Metformin Related Compounds: Compounds used in pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of a nitrofuran moiety and an imidazo[1,2-a]benzimidazole core
Properties
IUPAC Name |
(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c1-17-10-4-2-3-5-11(10)18-12(14(20)16-15(17)18)8-9-6-7-13(23-9)19(21)22/h2-8H,1H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFDKZTEFAZQV-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C/C4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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